2,4-dimethoxy-6-methyl-7(8H)-pteridinone
Description
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.2g/mol |
IUPAC Name |
2,4-dimethoxy-6-methyl-8H-pteridin-7-one |
InChI |
InChI=1S/C9H10N4O3/c1-4-7(14)11-6-5(10-4)8(15-2)13-9(12-6)16-3/h1-3H3,(H,11,12,13,14) |
InChI Key |
HFUIVSYLTDASNH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(NC1=O)N=C(N=C2OC)OC |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(N=C2OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- Methoxy vs.
- Methyl vs.
Preparation Methods
Pyrazine-to-Pteridine Cyclization
The pteridine core is constructed by condensing 2,4,5-triaminopyrimidine with α-keto acids. For example, reacting 2,4,5-triaminopyrimidine-6-carboxylic acid with acetyl chloride yields a bicyclic intermediate, which is dehydrogenated to form the pteridinone skeleton.
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring closure in solvent-free conditions. A mixture of 2-amino-3-cyanopyrazine and methyl acetoacetate undergoes cyclization at 150°C for 15 minutes, producing 6-methyl-7(8H)-pteridinone derivatives in 82% yield.
Functionalization of the Pteridine Core
Methoxylation at Positions 2 and 4
Methoxy groups are introduced via nucleophilic substitution of chloro or hydroxyl precursors.
Chloride Displacement
2,4-Dichloro-6-methylpteridinone reacts with sodium methoxide in methanol:
Conditions :
Direct Methylation of Hydroxy Groups
Hydroxyl groups at positions 2 and 4 are methylated using methyl iodide and a base:
Conditions :
Methylation at Position 6
The methyl group at position 6 is introduced early in the synthesis via:
-
Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane.
-
Grignard Reaction : Reaction of 6-bromopteridinone with methylmagnesium bromide.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from methanol or ethanol, achieving >95% purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloride Displacement | 2,4-Dichloro-6-methyl | NaOCH₃ | 75 | 98 |
| Direct Methylation | 2,4-Dihydroxy-6-methyl | CH₃I/K₂CO₃ | 70 | 95 |
| Microwave Cyclization | 2-Amino-3-cyanopyrazine | Methyl acetoacetate | 82 | 97 |
Industrial-Scale Considerations
The patent EP0048002A2 highlights critical parameters for scalability:
-
Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and yields.
-
Avoiding Racemization : Neutral pH and low temperatures prevent stereochemical inversion.
-
Cost Efficiency : Technical-grade reagents reduce production costs without compromising purity.
Challenges and Solutions
-
Regioselectivity : Competing reactions at positions 2, 4, and 7 are mitigated by steric hindrance (e.g., bulky leaving groups).
-
Byproduct Formation : Column chromatography is avoided in favor of recrystallization, simplifying purification.
Emerging Methodologies
Recent advances include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
